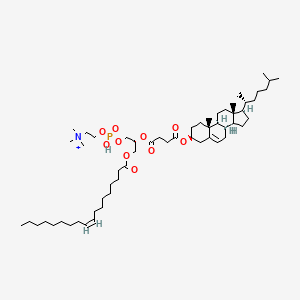
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide
Vue d'ensemble
Description
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide is a ribose-derived compound . It is a derivative of β-D-ribofuranose 1-acetate 2,3,5-tribenzoate .
Synthesis Analysis
The synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose, a similar compound, has been reported. It was synthesized using D-ribose as the starting material through methylation, benzoylation, and acetylization . The effects of the ratio of reactants, reaction time, and reaction temperature on the yield of the product were studied in detail .Molecular Structure Analysis
The molecular formula of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide is C26H21N3O7 . The exact mass is 487.13795002 g/mol . The structure includes a ribofuranosyl ring substituted with benzoyl groups at the 2, 3, and 5 positions, and an azide group at the 1 position .Chemical Reactions Analysis
The compound can be involved in various chemical reactions. For instance, 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose can be further reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction and deprotected by an acid or base to form a pure artificial nucleotide .Physical And Chemical Properties Analysis
The compound has a molecular weight of 487.5 g/mol . It has a XLogP3-AA value of 5.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 9 hydrogen bond acceptors . The compound has 11 rotatable bonds .Applications De Recherche Scientifique
Key Intermediate in Synthesis of Other Compounds
“2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide” is often used as a key intermediate in the synthesis of other complex compounds . It’s a crucial component in the production of various chemical structures due to its unique properties.
Synthesis of Aromatic Ribofuranosides
This compound has been used in the synthesis of aromatic ribofuranosides . The reactions of 1,4-dihydroquinone with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose in the presence of different Lewis acids afforded alpha- and beta-aromatic ribofuranosides with good yield .
Potential Use in Drug Discovery
While not directly related to “2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide”, it’s worth noting that similar compounds have been used in drug discovery . For instance, “2,3,5-Tri-O-benzyl-D-ribonolactone” has been used as a key intermediate in the synthesis of remdesivir, an antiviral drug for COVID-19 treatment . This suggests potential applications of “2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide” in the field of medicinal chemistry.
Mécanisme D'action
Target of Action
It is known to be an intermediate in the synthesis of novel ribonucleosides , which suggests that it may interact with RNA or RNA-related processes in the cell.
Mode of Action
It is known that azides can react with alkynes to form 1,2,3-triazoles , a reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often used in the synthesis of nucleosides, suggesting that the azide group in the compound could potentially interact with alkynes in the cell to form triazoles.
Propriétés
IUPAC Name |
[(2R,3R,4R,5R)-5-azido-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O7/c27-29-28-23-22(36-26(32)19-14-8-3-9-15-19)21(35-25(31)18-12-6-2-7-13-18)20(34-23)16-33-24(30)17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21-,22-,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYQCEUTVAAQHC-SSGKUCQKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N=[N+]=[N-])OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N=[N+]=[N-])OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]-](/img/structure/B3044014.png)
![5-[[2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B3044015.png)





![2-Aminoethyl [(2S)-2,3-bis[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl] hydrogen phosphate](/img/structure/B3044025.png)



![Nickelate(1-), diaqua[(4S,16R,27Z)-4-(carboxy-|EO)-3-[(carboxy-|EO)methyl]-10,13,19-trioxo-16-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-14,18-dioxa-3,9-diazahexatriacont-27-enoato(3-)-|EN3,|EO1]-, hydrogen (1:1)](/img/structure/B3044032.png)
